Tetrahydro Cortisone-d5, a deuterated form of tetrahydrocortisone (THE), is a metabolite of cortisol, a naturally occurring glucocorticoid hormone in humans. Tetrahydrocortisone is produced from cortisol primarily in the liver by the action of two enzymes: 5β-reductase and 3α-hydroxysteroid dehydrogenase. [] It is primarily used as an internal standard in mass spectrometry for accurate quantification of tetrahydrocortisone in biological samples like urine and plasma. [, , ] Utilizing the deuterated form eliminates interference from the naturally occurring analyte, enabling precise and reliable measurements. []
Tetrahydro Cortisone-d5 is a deuterium-labeled derivative of tetrahydrocortisone, a steroid hormone with significant roles in the human body. This compound is primarily used in biochemical research to study cortisol metabolism and its effects on various physiological processes. The deuterium labeling enhances its traceability in metabolic studies, allowing researchers to investigate the pharmacokinetics and dynamics of corticosteroids in vivo.
The synthesis of Tetrahydro Cortisone-d5 typically involves the reduction of cortisone using deuterium-labeled reducing agents. One common method includes catalytic hydrogenation in the presence of deuterium gas, often utilizing palladium or platinum catalysts under controlled conditions to ensure effective incorporation of deuterium into the molecular structure .
Tetrahydro Cortisone-d5 has a complex steroid structure characterized by multiple hydroxyl groups and a ketone functional group. The incorporation of five deuterium atoms at specific positions (C-1, C-2, C-3, C-4, and C-5) distinguishes it from its non-labeled counterpart.
Tetrahydro Cortisone-d5 can undergo several types of chemical reactions:
The products formed depend on the specific reaction conditions. For instance, oxidation may yield 11-keto derivatives while reduction can produce more saturated analogs.
Tetrahydro Cortisone-d5 functions similarly to cortisone by binding to glucocorticoid receptors, which leads to alterations in gene expression related to inflammation and immune response.
Tetrahydro Cortisone-d5 has several scientific uses:
Tetrahydro Cortisone-d5 (THE-d5) is a deuterium-labeled isotopologue of endogenous tetrahydrocortisone, a terminal metabolite in the cortisol-cortisone degradation pathway. This stable isotope-labeled compound (molecular formula: C₂₁H₂₇D₅O₅; molecular weight: 369.51 g/mol) serves as an indispensable internal standard in mass spectrometry-based assays for quantifying steroid metabolism dynamics [1] [6]. Unlike radioactive tracers, THE-d5 retains the chemical properties of its native counterpart while exhibiting a +5 Da mass shift, enabling precise discrimination in analytical workflows without biological interference [5] [6]. Its primary application lies in elucidating disorders of adrenal function, including adrenal insufficiency and Cushing's syndrome, by providing reference values for urinary cortisol metabolite excretion [2] [8].
Molecular Architecture
THE-d5 features five deuterium atoms strategically incorporated at the 2,2,3,4,4 positions of the steroid nucleus (Figure 1). This modification preserves the core structure: a reduced cyclopentanoperhydrophenanthrene ring system with hydroxyl groups at C3 and C17, and a ketone at C11. The stereochemistry remains identical to unlabeled tetrahydrocortisone, including:
Spectral and Physicochemical Properties
The isotopic substitution minimally alters polarity but significantly impacts mass spectral fragmentation:
O[C@]1([2H])C([2H])([2H])C[C@@]2(C)[C@@](CCC(C(CC[C@]3(O)C(CO)=O)[C@]3(C)C4)C2C4=O)([H])C1([2H])[2H]
[5] SYGWGHVTLUBCEM-GDDQKZIGSA-N
[10] Table 1: Structural and Analytical Properties of THE-d5
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₁H₂₇D₅O₅ | High-resolution MS |
Exact Mass | 369.2564 Da | FT-ICR MS |
Deuterium Positions | 2,2,3,4,4 | ²H-NMR |
Isotopic Purity | ≥98 atom % D | Isotope Ratio MS |
Chromatographic Retention | Identical to unlabeled THE | RP-HPLC/UV |
Synthetic Approaches
THE-d5 is synthesized via two primary routes:1. Catalytic Deuteration:- Unlabeled tetrahydrocortisone undergoes exchange with D₂ gas using Pt/Pd catalysts at 60-80°C- Achieves >98% deuterium incorporation at labile positions [6]2. Solvent-Mediated Exchange:- Dissolution in deuterated solvents (e.g., D₂O/CD₃OD) under acidic/basic conditions- Lower efficiency (85-92%) due to reversible exchange [6]
Analytical Advantages of Deuterium Labeling
Table 2: Comparison of Deuterium Labeling Methods for THE-d5
Method | Isotopic Purity | Yield | Key Limitation |
---|---|---|---|
Catalytic Deuteration | ≥98% | 65-70% | Over-reduction of ketones |
Solvent Exchange | 85-92% | >90% | Back-exchange in aqueous matrices |
Biosynthetic | 30-40% | Low | Complex purification needed |
Metabolic Context
THE-d5 serves as a quantitative tracer for two key pathways (Figure 2):1. Cortisone Reduction:- Cortisone → Tetrahydrocortisone (THE) via 5β-reductase (AKR1D1) and 3α-HSD (AKR1C4)- THE-d5 calibrates measurements of urinary THE, reflecting 11β-HSD2 activity [2] [9]2. Cortisol Metabolism:- Cortisol → Cortisone → THE- Urinary THE/cortisol ratio indicates systemic glucocorticoid clearance [7] [8]
Research Applications
Adrenal Insufficiency Studies:Patients with recurrent adrenal crises exhibit 44% lower urinary THE excretion (0.05 vs. 0.09 µmol/24h; P=0.01), quantified using THE-d5 as internal standard [2]. This suggests impaired cortisol-cortisone shunting as a biological risk factor.
Sex-Specific Metabolism:THE-d5-based assays revealed women have 33-37% lower 5β-reductase activity than men (P<0.05), explaining sexual dimorphism in cortisol clearance [7].
Metabolic Syndrome Biomarker:Urinary THE/THE-d5 ratios correlate with obesity-related 11β-HSD dysfunction (r=0.82; P<0.001) [8] [9].
Table 3: Clinical Correlations Revealed via THE-d5 Tracer Studies
Condition | THE-d5 Application | Key Finding |
---|---|---|
Adrenal Crisis Susceptibility | Urinary THE quantification | 44% ↓ THE in susceptible patients [2] |
Obesity | 11β-HSD2 activity assessment | 2.1-fold ↑ THE/cortisol ratio [8] |
Congenital Adrenal Hyperplasia | Enzyme profiling | 5β-reductase deficiency detection [8] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: